[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
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Overview
Description
The compound “[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+))” is a complex organometallic compound that features a dichlororuthenium(2+) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of dichlororuthenium(2+) with the specified ligands. The reaction conditions often include:
- Solvents: Commonly used solvents include dichloromethane, toluene, or ethanol.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
Industrial production of such compounds may involve:
- Large-scale reactors to handle the synthesis.
- Purification techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen.
Reduction: Reagents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutics: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry
Materials Science: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, DNA, or proteins.
Pathways Involved: The compound may interfere with cellular pathways, leading to therapeutic effects or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
[1,2-bis(diphenylphosphino)ethane]dichlororuthenium(II): A similar compound with different ligands.
[1,3-bis(diphenylphosphino)propane]dichlororuthenium(II): Another related compound with a different ligand structure.
Uniqueness
The uniqueness of the compound lies in its specific ligand structure, which imparts unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C71H76Cl2N2O2P2Ru+4 |
---|---|
Molecular Weight |
1223.3 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.1.../s1 |
InChI Key |
XWIHDCUMZIILBM-OEGAAENXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Origin of Product |
United States |
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